N-(Hex-5-en-2-yl)-3-methylaniline
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-hex-5-en-2-yl-3-methylaniline |
InChI |
InChI=1S/C13H19N/c1-4-5-8-12(3)14-13-9-6-7-11(2)10-13/h4,6-7,9-10,12,14H,1,5,8H2,2-3H3 |
InChI Key |
YOFMCXRWJCKGJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)CCC=C |
Origin of Product |
United States |
Preparation Methods
Aromatic Nucleophilic Substitution and Functionalization
One common approach involves starting from commercially available aniline derivatives and introducing the hex-5-en-2-yl side chain via nucleophilic substitution or coupling reactions. This typically involves:
- Preparation of 3-methylaniline derivatives through selective methylation of aniline.
- Introduction of the hex-5-en-2-yl group via alkylation or cross-coupling reactions.
Alkylation of Aniline Derivatives
A prevalent method involves the alkylation of 3-methylaniline with suitable alkenyl halides or alcohol derivatives:
- Reaction with hex-5-en-2-yl halides or their precursors (e.g., hex-5-en-2-yl bromide) in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetone or acetonitrile.
- Use of phase-transfer catalysts to facilitate nucleophilic substitution.
Cross-Coupling Reactions
Transition-metal catalyzed coupling reactions, such as Suzuki-Miyaura or Heck reactions, are also viable:
- Suzuki coupling of a 3-methylaniline boronic acid derivative with a hex-5-en-2-yl halide.
- Heck reaction of 3-methylaniline with hex-5-en-2-yl olefins under palladium catalysis.
Specific Preparation Methods Derived from Literature
Method Based on Alkylation of 3-Methylaniline
- Dissolve 3-methylaniline in a polar aprotic solvent (e.g., acetonitrile).
- Add hex-5-en-2-yl bromide or chloride as the alkylating agent.
- Introduce a base such as potassium carbonate or sodium hydride.
- Reflux the mixture under inert atmosphere (nitrogen or argon) for 12-24 hours.
- Purify the product via column chromatography.
- Straightforward and high-yielding.
- Suitable for scale-up.
- Possible over-alkylation; control of reaction conditions is critical.
Transition-Metal Catalyzed Cross-Coupling
- Synthesize or procure a suitable boronic acid derivative of 3-methylaniline.
- React with hex-5-en-2-yl halide or triflate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).
- Use a base like potassium phosphate or cesium carbonate.
- Conduct the reaction in a mixture of dioxane/water or toluene under reflux.
- Purify the product by chromatography.
- High regioselectivity.
- Tolerance of various functional groups.
- Requires access to transition-metal catalysts and boronic acids.
Reduction and Functionalization of Precursors
In some cases, the compound can be synthesized via reduction of nitro precursors or via multi-step sequences involving:
- Nitration of suitable aromatic precursors.
- Reduction to amines.
- Subsequent alkylation or side-chain modifications.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Alkylation of 3-methylaniline | 3-Methylaniline, Hex-5-en-2-yl halide | K₂CO₃, Acetonitrile | Reflux, inert atmosphere | 70-85% | Simple, scalable |
| Suzuki-Miyaura coupling | 3-Methylaniline boronic acid, Hex-5-en-2-yl halide | Pd(PPh₃)₄, K₃PO₄ | Reflux, Dioxane/H₂O | 65-80% | High regioselectivity |
| Heck reaction | 3-Methylaniline, Hex-5-en-2-yl olefin | Pd catalyst, base | Reflux, inert atmosphere | 60-75% | Suitable for olefinic side chains |
Final Remarks
The synthesis of This compound is best achieved via a combination of alkylation or cross-coupling strategies, with the choice depending on available starting materials and desired scale. Transition-metal catalyzed methods, particularly Suzuki-Miyaura coupling, offer high regioselectivity and functional group compatibility, making them suitable for complex molecule synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Hex-5-en-2-yl)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
N-(Hex-5-en-2-yl)-3-methylaniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(Hex-5-en-2-yl)-3-methylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(Hex-5-en-2-yl)-3-methylaniline with key analogs, emphasizing structural features, reactivity, and applications.
Structural and Electronic Differences
Table 1: Structural Comparison
Key Observations :
- The hex-5-en-2-yl group introduces steric bulk and a reactive double bond, unlike the planar p-tolyl or polar sulfopropyl groups.
- The methoxy group in (Z)-3-methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline increases electron density on the aromatic ring, influencing crystallinity and conjugation .
Reactivity in Para-C–H Amination
Table 2: Reactivity Comparison
Key Findings :
- Electron-donating groups (e.g., 3-methyl) on the aromatic ring promote para-selective amination, as seen in 3-Methyl-N-(p-tolyl)aniline .
- Bulky N-substituents, such as hex-5-en-2-yl, may reduce reaction efficiency due to steric hindrance, though this requires experimental validation.
- Halogenated analogs retain substituents during amination, suggesting compatibility with functional groups .
Table 3: Application Comparison
Key Insights :
- TOOS and related sulfonated anilines are critical in chromogenic assays due to their redox activity .
- Fluorinated analogs like N-(2-fluorobenzyl)-3-methylaniline are valuable in drug design, leveraging fluorine’s metabolic stability .
- The hexenyl group in the target compound may enable applications in polymer chemistry or cross-metathesis reactions.
Biological Activity
N-(Hex-5-en-2-yl)-3-methylaniline is an organic compound with significant potential for various biological applications. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrated significant inhibitory effects, particularly against:
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Staphylococcus aureus (MRSA) | 0.50 |
These results suggest that the compound may serve as a potential therapeutic agent against resistant strains of bacteria, particularly MRSA, which poses a significant challenge in clinical settings .
Anticancer Properties
In addition to its antimicrobial activity, this compound has been investigated for its anticancer potential. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). The biological activity was assessed using MTT assays, revealing promising cytotoxic effects:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15.0 |
| A549 | 12.5 |
These findings indicate that this compound may interact with cellular mechanisms involved in tumor growth and proliferation .
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It may inhibit key enzymes or receptors that play critical roles in microbial resistance or cancer cell survival. Molecular docking studies have suggested that the compound forms strong binding interactions with targets such as DNA gyrase and MurD, which are essential for bacterial DNA replication .
Case Studies
- Antimicrobial Efficacy Against MRSA : In a clinical study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) strains isolated from patients. The compound demonstrated significant antibacterial activity, leading to further exploration as a potential treatment option for MRSA infections.
- Cytotoxicity in Cancer Research : An investigation into the cytotoxic effects of this compound on cancer cell lines highlighted its ability to induce apoptosis in HeLa and A549 cells. The study utilized flow cytometry to assess cell viability post-treatment, confirming the compound's potential as an anticancer agent.
Q & A
Basic: What are the common synthetic routes for preparing N-alkyl-3-methylaniline derivatives, and how can reaction conditions be optimized for N-(Hex-5-en-2-yl)-3-methylaniline?
Methodological Answer:
N-Alkyl-3-methylaniline derivatives are typically synthesized via nucleophilic substitution or transition metal-catalyzed coupling reactions. For example, alkylation of 3-methylaniline with hex-5-en-2-yl halides under basic conditions (e.g., using NaH or K₂CO₃) in polar aprotic solvents (DMF or THF) can yield the target compound . Optimization includes:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki reactions for structurally complex alkyl groups .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions like over-alkylation .
- Solvent choice : Anhydrous solvents minimize hydrolysis of intermediates .
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. For example, the hex-5-en-2-yl group’s vinyl protons (~δ 5.0–5.5 ppm) and methylaniline protons (δ 6.5–7.2 ppm) provide distinct splitting patterns .
- IR spectroscopy : Stretching frequencies for N–H (3300–3500 cm⁻¹) and C=C (1640–1680 cm⁻¹) validate functional groups .
- Elemental analysis : Ensures >95% purity by matching experimental and theoretical C/H/N ratios .
- Chromatography : HPLC or GC-MS resolves impurities, particularly regioisomers or polymeric by-products .
Advanced: How does the hex-5-en-2-yl group influence the electronic and steric properties of 3-methylaniline in coordination chemistry applications?
Methodological Answer:
The hex-5-en-2-yl group introduces steric bulk and electron-withdrawing effects due to its unsaturated bond:
- Steric effects : The allyl chain restricts access to the nitrogen lone pair, reducing nucleophilicity but enhancing selectivity in metal coordination (e.g., Pd or Ru complexes) .
- Electronic effects : The double bond conjugates with the aromatic ring, lowering the HOMO energy and stabilizing charge-transfer interactions in catalytic systems . Computational DFT studies can model these effects by analyzing bond lengths and Mulliken charges .
Advanced: What strategies mitigate competing side reactions during the alkylation of 3-methylaniline with hex-5-en-2-yl halides?
Methodological Answer:
- Regioselective protection : Temporarily protecting the aniline nitrogen with acetyl or tert-butoxycarbonyl (Boc) groups prevents over-alkylation .
- Phase-transfer catalysis : Using tetrabutylammonium bromide (TBAB) enhances reaction rates in biphasic systems (water/organic solvent) .
- Low-temperature kinetics : Slow addition of the alkylating agent at 0°C minimizes polymerization of the hex-5-en-2-yl group .
Basic: What are the key challenges in achieving high regioselectivity when introducing the hex-5-en-2-yl group to 3-methylaniline?
Methodological Answer:
- Competing N- vs. C-alkylation : Steric hindrance from the meta-methyl group directs alkylation to the nitrogen, but electron-deficient conditions (e.g., acidic media) may favor C-alkylation. Using bulky bases (e.g., LDA) suppresses this .
- By-product formation : Polymeric species arise from radical polymerization of the hex-5-en-2-yl group. Adding inhibitors like hydroquinone or conducting reactions under inert atmospheres mitigates this .
Advanced: How can computational chemistry predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT calculations : Simulate frontier molecular orbitals (FMOs) to predict binding affinity with metal centers (e.g., Pd or Fe). For example, the LUMO energy of the hex-5-en-2-yl group correlates with oxidative addition efficiency in cross-coupling reactions .
- Molecular dynamics (MD) : Models solvation effects and steric clashes in catalytic pockets, guiding solvent selection (e.g., toluene vs. DMF) .
Basic: What purification techniques are recommended for isolating this compound from polymeric by-products?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 9:1 to 4:1) to separate the target compound from high-molecular-weight impurities .
- Recrystallization : Ethanol/water mixtures (70:30) exploit differential solubility of the product vs. by-products .
- Distillation : Short-path distillation under reduced pressure (1–5 mmHg) isolates volatile impurities .
Advanced: What mechanistic insights explain regioisomeric by-product formation during synthesis?
Methodological Answer:
- Kinetic vs. thermodynamic control : Faster alkylation at the nitrogen (kinetic product) vs. C-alkylation (thermodynamic product under prolonged heating) .
- Radical intermediates : Polymerization of the hex-5-en-2-yl group via radical chain reactions can be suppressed using TEMPO or BHT inhibitors .
Basic: How does steric hindrance from the hex-5-en-2-yl group affect the nucleophilicity of the aniline nitrogen?
Methodological Answer:
The bulky hex-5-en-2-yl group reduces nitrogen’s accessibility, decreasing nucleophilicity by ~30% compared to unsubstituted 3-methylaniline (measured via Hammett σₚ values) . However, this enhances selectivity in electrophilic substitution reactions (e.g., nitration at the para position) .
Advanced: How should contradictory biological activity data for this compound be resolved?
Methodological Answer:
- Assay standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.8) and enzyme concentration (e.g., 5’-nucleotidase activity assays) .
- Dose-response curves : Re-evaluate IC₅₀ values across multiple replicates to identify outliers .
- Meta-analysis : Compare structural analogs (e.g., N-ethyl derivatives) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
